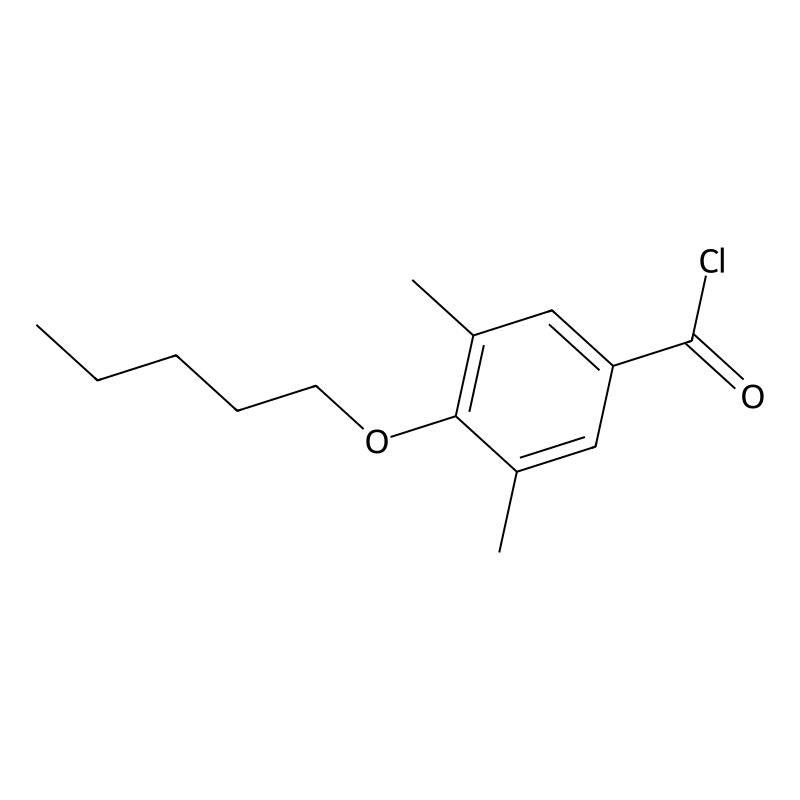

3,5-Dimethyl-4-(pentyloxy)benzoyl chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dimethyl-4-(pentyloxy)benzoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 254.75 g/mol. It features a benzoyl chloride functional group attached to a 4-(pentyloxy) substituent and two methyl groups located at the 3 and 5 positions of the benzene ring. This compound is classified as an acyl chloride and is known for its reactivity due to the presence of the chlorocarbonyl group, making it useful in various chemical synthesis processes .

As an acyl chloride, 3,5-dimethyl-4-(pentyloxy)benzoyl chloride readily undergoes nucleophilic acyl substitution reactions. It can react with alcohols to form esters, with amines to yield amides, and with water to produce the corresponding carboxylic acid. The general reaction can be represented as follows:

- Formation of Esters:

- Formation of Amides:

These reactions highlight the compound's utility in organic synthesis, particularly in the formation of more complex molecules.

While specific biological activity data for 3,5-dimethyl-4-(pentyloxy)benzoyl chloride is limited, compounds containing similar structures often exhibit significant pharmacological properties. For instance, benzoyl chlorides can act as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. The presence of the pentyloxy group may contribute to lipophilicity, potentially enhancing membrane permeability in biological systems .

The synthesis of 3,5-dimethyl-4-(pentyloxy)benzoyl chloride typically involves a multi-step process starting from 3,5-dimethylbenzoic acid. A common method includes:

- Preparation of Benzoyl Chloride:

- Reacting 3,5-dimethylbenzoic acid with thionyl chloride under controlled temperature conditions to form 3,5-dimethylbenzoyl chloride.

- Alkylation:

- Subsequent reaction with pentyloxy derivatives to introduce the pentyloxy group.

The method may involve staged reactions to ensure high purity and yield .

3,5-Dimethyl-4-(pentyloxy)benzoyl chloride has several applications:

- Pharmaceutical Intermediates: Used in synthesizing various drugs due to its reactive acyl chloride functionality.

- Agrochemicals: Acts as an intermediate in producing pesticides and herbicides.

- Material Science: Utilized in creating specialty polymers and resins.

Its versatility makes it a valuable compound in both industrial and research settings .

Interaction studies involving 3,5-dimethyl-4-(pentyloxy)benzoyl chloride focus on its reactivity with nucleophiles such as alcohols and amines. These studies are crucial for understanding how this compound can be effectively used in synthesizing derivatives that may possess desirable biological properties or enhanced efficacy in applications like drug development or agricultural chemistry .

Several compounds share structural similarities with 3,5-dimethyl-4-(pentyloxy)benzoyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dimethylbenzoyl chloride | Lacks the pentyloxy group; simpler structure | |

| 4-Pentyloxybenzoic acid | Contains the pentyloxy group but no acyl chloride functionality | |

| 3-Methyl-4-(pentyloxy)benzoic acid | Similar structure but different methyl positioning |

The uniqueness of 3,5-dimethyl-4-(pentyloxy)benzoyl chloride lies in its specific arrangement of methyl groups and the presence of both acyl chloride and ether functionalities, which can significantly influence its reactivity and applications compared to these similar compounds .